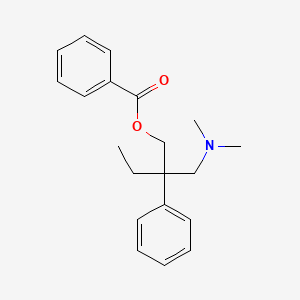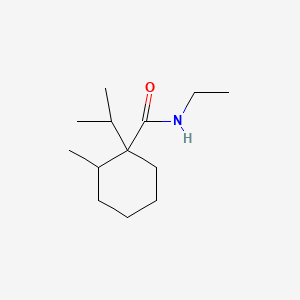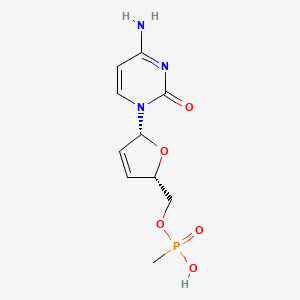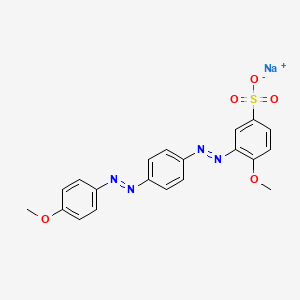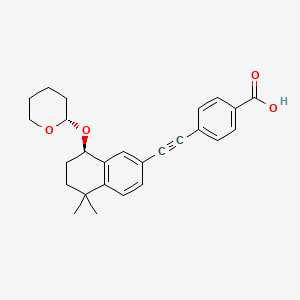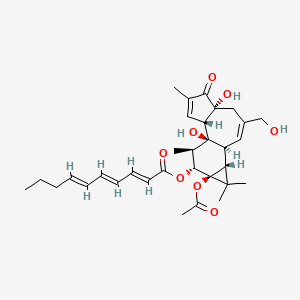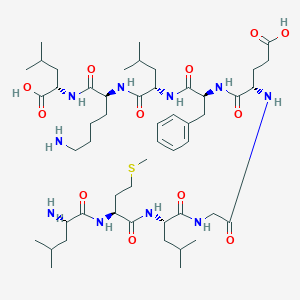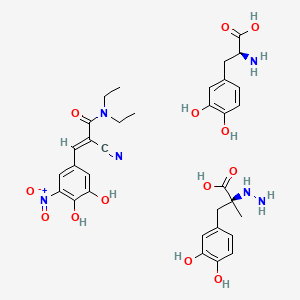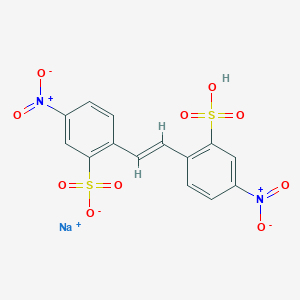
Monosodium 4,4'-dinitrostilbene-2,2'-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is an organic compound with the molecular formula C14H9N2O10S2.Na. It is a derivative of stilbene, characterized by the presence of nitro and sulfonate groups. This compound is widely used in the textile industry as a precursor to various dyes and optical brighteners .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of monosodium 4,4’-dinitrostilbene-2,2’-disulfonate typically begins with the sulfonation of 4-nitrotoluene, resulting in 4-nitrotoluene-2-sulfonic acid. This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid . The monosodium variant can be obtained by adjusting the stoichiometry of the sodium salts used in the reaction.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves controlled sulfonation and oxidation reactions, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, a common optical brightener.
Substitution: It reacts with aniline derivatives to form azo dyes, such as Direct Red 76, Direct Brown 78, and Direct Orange 40.
Common Reagents and Conditions:
Reduction: Typically involves reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Requires aniline derivatives under acidic or basic conditions to facilitate the formation of azo bonds.
Major Products:
Reduction: 4,4’-diamino-2,2’-stilbenedisulfonic acid.
Substitution: Various azo dyes, including Direct Red 76, Direct Brown 78, and Direct Orange 40.
Aplicaciones Científicas De Investigación
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and optical brighteners.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing and brightening fabrics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to undergo reduction and substitution reactions. In the case of optical brighteners, the reduction product, 4,4’-diamino-2,2’-stilbenedisulfonic acid, absorbs ultraviolet light and re-emits it as visible blue light, enhancing the brightness of fabrics . The molecular targets and pathways involved in these reactions are primarily the nitro and sulfonate groups, which facilitate the formation of stable complexes with other molecules.
Comparación Con Compuestos Similares
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is unique due to its dual nitro and sulfonate groups, which confer distinct chemical properties. Similar compounds include:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Similar in structure but with two sodium ions instead of one.
4,4’-diamino-2,2’-stilbenedisulfonic acid: The reduced form of the compound, used as an optical brightener.
These compounds share similar applications but differ in their chemical reactivity and specific uses.
Propiedades
Número CAS |
1581352-76-2 |
|---|---|
Fórmula molecular |
C14H9N2NaO10S2 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
sodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/q;+1/p-1/b2-1+; |
Clave InChI |
CPXWJGQVGBSGDW-TYYBGVCCSA-M |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

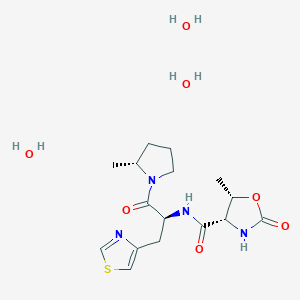
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
